molecular formula C7H14N2O B2987358 3,3-Dimethyl-1,4-diazepan-2-one CAS No. 933689-98-6

3,3-Dimethyl-1,4-diazepan-2-one

Cat. No.: B2987358
CAS No.: 933689-98-6
M. Wt: 142.202
InChI Key: JWVMDEWTTFVQQL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-diazepan-2-one is an organic compound with the molecular formula C₇H₁₄N₂O It is a member of the diazepanone family, characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,3-dimethyl-1,4-diaminobutane with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then cyclizes to form the diazepanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethyl-1,4-diazepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepan-2-one: Lacks the dimethyl substitution, leading to different chemical properties.

    3-Methyl-1,4-diazepan-2-one: Contains only one methyl group, affecting its reactivity and applications.

    1,4-Diazepane: The absence of the carbonyl group in the ring structure results in different chemical behavior.

Uniqueness

3,3-Dimethyl-1,4-diazepan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two methyl groups at the 3-position provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

3,3-dimethyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMDEWTTFVQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933689-98-6
Record name 3,3-dimethyl-1,4-diazepan-2-one
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